molecular formula C5H7Br B009166 1-Bromo-2-methylbicyclo[1.1.0]butane CAS No. 101391-45-1

1-Bromo-2-methylbicyclo[1.1.0]butane

Cat. No.: B009166
CAS No.: 101391-45-1
M. Wt: 147.01 g/mol
InChI Key: DQCDJUYRKLRESB-UHFFFAOYSA-N
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Description

1-Bromo-2-methylbicyclo[1.1.0]butane is a highly strained bicyclic organobromine compound characterized by a fused three-membered ring system (bicyclo[1.1.0]butane) with a bromine atom at position 1 and a methyl group at position 2. The bicyclo[1.1.0]butane scaffold is notable for its angular strain (~70 kcal/mol), which significantly influences its reactivity, making it a valuable intermediate in synthetic chemistry for accessing complex architectures via strain-release reactions . The bromine substituent enhances electrophilicity, enabling cross-coupling and lithium-halogen exchange reactions, while the methyl group modulates steric and electronic effects .

Properties

CAS No.

101391-45-1

Molecular Formula

C5H7Br

Molecular Weight

147.01 g/mol

IUPAC Name

1-bromo-2-methylbicyclo[1.1.0]butane

InChI

InChI=1S/C5H7Br/c1-3-4-2-5(3,4)6/h3-4H,2H2,1H3

InChI Key

DQCDJUYRKLRESB-UHFFFAOYSA-N

SMILES

CC1C2C1(C2)Br

Canonical SMILES

CC1C2C1(C2)Br

Synonyms

Bicyclo[1.1.0]butane, 1-bromo-2-methyl- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) typically involves the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide. This intermediate is then treated with tert-butyl lithium to yield the desired compound . Another method involves the use of photoredox catalysis to promote the single-electron oxidation of bicyclo[1.1.0]butanes, resulting in the formation of radical cations that can undergo cycloaddition reactions .

Industrial Production Methods

Industrial production methods for Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) include methyl lithium, tert-butyl lithium, and photoredox catalysts. Reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted bicyclo[1.1.0]butane derivatives, while cycloaddition reactions can produce complex cyclic structures.

Mechanism of Action

The mechanism of action of Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) involves the reactivity of its strained bicyclic ring. The strain in the ring system makes it highly reactive towards nucleophiles, radicals, and electrophiles. This reactivity is exploited in various chemical reactions, including cycloadditions and substitutions .

Comparison with Similar Compounds

1-Bromobicyclo[1.1.0]butane

  • Key Differences : Lacks the methyl group at position 2, leading to reduced steric hindrance.
  • Reactivity : Prone to lithium-halogen exchange but highly unstable under acidic conditions, requiring in situ generation .
  • Synthesis : Generated via treatment of 2,2-dibromo-1-(chloromethyl)cyclopropane with MeLi and t-BuLi in a one-pot procedure (57–61% yield) .
  • Applications : Used to access bicyclo[1.1.0]butyllithium intermediates for cycloadditions and carbonylations .

1-Phenylbicyclo[1.1.0]butane

  • Key Differences : Aromatic substitution at position 1 increases the central bond length to 1.51 Å (vs. ~1.48 Å in the parent compound) and lowers the LUMO energy, enhancing electron-deficient reactivity .
  • Reactivity : Preferentially undergoes radical-mediated or electrophilic reactions due to conjugation with the phenyl ring .

1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane

  • Key Differences : Sulfinyl group introduces polarity (density: 1.31 g/cm³) and higher boiling point (predicted: 340.3°C) compared to alkyl-substituted analogs .
  • Applications: Potential utility in asymmetric synthesis due to chiral sulfinyl centers.

1-Cyano-3-methylbicyclo[1.1.0]butane

  • Reactivity : Participates in ene reactions with alkenes; reactivity correlates with strain energy (~70 kcal/mol for bicyclo[1.1.0]butane derivatives) .

Brominated Bicyclic Compounds with Different Ring Systems

1-Bromobicyclo[2.2.1]heptane (Norbornane Derivative)

  • Structure: Larger bicyclic framework (norbornane) with reduced strain energy (~25 kcal/mol).
  • Properties : Molecular weight 175.07 g/mol, XLogP3 = 2.5 (indicative of higher hydrophobicity vs. bicyclo[1.1.0]butane analogs) .
  • Reactivity : Less reactive in strain-release reactions due to lower ring strain.

1-(Bromomethyl)bicyclo[2.2.2]octane

  • Structure : Rigid cubane-like framework with a bromomethyl group.
  • Properties : Molecular weight 203.12 g/mol; higher stability due to reduced strain .
  • Applications : Used in polymer chemistry as a crosslinking agent.

Reactivity Comparison in Key Reactions

Lithium-Halogen Exchange

  • 1-Bromo-2-methylbicyclo[1.1.0]butane : Methyl group stabilizes intermediates, enabling selective functionalization at position 1.
  • 1-Bromobicyclo[1.1.0]butane : Requires cryogenic conditions (-78°C) to prevent decomposition .

Ene Reactions

  • 1-Cyano-3-methylbicyclo[1.1.0]butane: Reacts with dimethyl acetylenedicarboxylate (DMAD) spontaneously due to high strain energy .
  • This compound: Bromine substituent may hinder ene reactivity compared to cyano analogs.

Cycloadditions

  • This compound : Participates in [2π+2σ]-cycloadditions with triazolinediones for bioconjugation .
  • 1-Phenylbicyclo[1.1.0]butane : Prefers Diels-Alder reactions due to electron-deficient LUMO .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Central Bond Length (Å) Strain Energy (kcal/mol)
This compound C₅H₇Br 163.01* ~2.0* ~1.48 ~70
1-Bromobicyclo[1.1.0]butane C₃H₃Br 118.96 1.2 1.48 70
1-Phenylbicyclo[1.1.0]butane C₁₀H₁₀ 130.19 3.5 1.51 65
1-Bromobicyclo[2.2.1]heptane C₇H₁₁Br 175.07 2.5 N/A 25

*Estimated based on analogs.

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